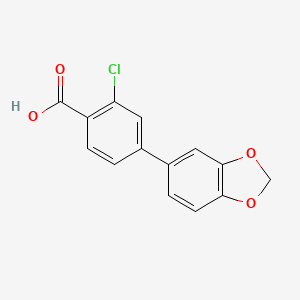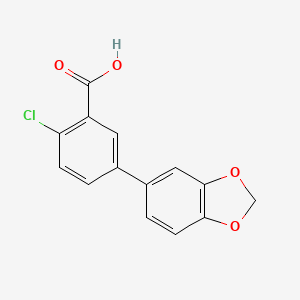
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% (5F3MMB) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is a white solid with a melting point of 90-93°C and is soluble in organic solvents. 5F3MMB is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other compounds, such as in the synthesis of sulfonamides, a class of antibiotics.
Aplicaciones Científicas De Investigación
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% has a number of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other compounds, such as in the synthesis of sulfonamides, a class of antibiotics. Due to its low toxicity, it is also used in the synthesis of compounds for use in medical research, such as in the synthesis of drugs for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not fully understood. It is believed that the compound acts as a Lewis acid catalyst, promoting the reaction between 2-methoxy-5-methylphenol and fluorobenzene. The reaction yields a crude product that is then purified by recrystallization.
Biochemical and Physiological Effects
5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and has low acute toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also non-toxic and has low acute toxicity. However, there are some limitations to its use. It is a relatively unstable compound and can be easily degraded by light and heat.
Direcciones Futuras
There are a number of potential future directions for the use of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%. It could be used in the synthesis of new compounds, such as pharmaceuticals and fragrances. It could also be used in the synthesis of compounds for use in medical research, such as in the synthesis of drugs for the treatment of cancer. Additionally, it could be used as a reagent in the synthesis of other compounds, such as in the synthesis of sulfonamides, a class of antibiotics. Further research is needed to fully understand the potential applications of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%.
Métodos De Síntesis
The synthesis of 5-Fluoro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be achieved by a variety of methods, depending on the desired purity. One method involves the reaction of 2-methoxy-5-methylphenol with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of 80-90°C. The reaction yields a crude product that is then purified by recrystallization.
Propiedades
IUPAC Name |
3-fluoro-5-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-4-14(19-2)13(5-9)10-6-11(15(17)18)8-12(16)7-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBREDIJPRWZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689947 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-78-5 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














